molecular formula C11H10F2O2 B066467 Ethyl 3-(3,5-difluorophenyl)acrylate CAS No. 163978-50-5

Ethyl 3-(3,5-difluorophenyl)acrylate

Cat. No.: B066467
CAS No.: 163978-50-5
M. Wt: 212.19 g/mol
InChI Key: LMSRIRQMDGZPNZ-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(3,5-difluorophenyl)acrylate is an organic compound with the molecular formula C11H10F2O2. It is a member of the acrylate family, characterized by the presence of an ethyl ester group attached to an acrylate moiety. This compound is notable for its inclusion of two fluorine atoms on the phenyl ring, which can significantly influence its chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(3,5-difluorophenyl)acrylate can be synthesized through various synthetic routes. One common method involves the reaction of 3,5-difluorobenzaldehyde with ethyl acrylate in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction typically proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3,5-difluorophenyl)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

Ethyl 3-(3,5-difluorophenyl)acrylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-(3,5-difluorophenyl)acrylate involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, influencing its biological activity. The acrylate moiety can undergo Michael addition reactions, forming covalent bonds with nucleophilic sites on target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-fluorophenyl)acrylate
  • Ethyl 3-(2,4-difluorophenyl)acrylate
  • Ethyl 3-(3,5-dichlorophenyl)acrylate

Uniqueness

Ethyl 3-(3,5-difluorophenyl)acrylate is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The presence of two fluorine atoms can enhance its stability and binding affinity in various applications .

Biological Activity

Ethyl 3-(3,5-difluorophenyl)acrylate is an organic compound that has garnered attention for its potential biological activity, particularly in medicinal chemistry and pharmacology. This compound, characterized by the presence of two fluorine atoms on the phenyl ring, exhibits unique chemical properties that can influence its interactions with biological targets.

This compound has the molecular formula C11H10F2O2C_{11}H_{10}F_2O_2 and belongs to the acrylate family. The presence of fluorine atoms enhances the compound's binding affinity to specific enzymes or receptors, which is crucial for its biological activity. The acrylate moiety allows for Michael addition reactions, facilitating covalent bonding with nucleophilic sites on target biomolecules.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds through the acrylate group. This interaction can lead to modulation of various biochemical pathways, including those involved in cancer cell proliferation and apoptosis. The fluorinated structure may also enhance lipophilicity and metabolic stability, making it a suitable candidate for drug development .

Antiproliferative Effects

Recent studies have indicated that derivatives of acrylate compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 2.57±0.16μM2.57\pm 0.16\mu M against MCF-7 breast cancer cells, showcasing its potential as a cytotoxic agent. The mechanism involved cell cycle arrest at the G2/M phase and increased apoptotic activity through modulation of key regulatory proteins such as p53 and Bcl-2 .

Enzyme Inhibition

This compound has also been explored for its enzyme inhibition capabilities. The compound's ability to interact with enzymes involved in metabolic pathways suggests potential applications in treating diseases linked to enzyme dysregulation. For example, studies have shown that structurally similar compounds can inhibit β-tubulin polymerization, which is critical for cancer cell division .

Case Studies

  • Synthesis and Evaluation : A study synthesized Ethyl 3-(3-bromo-5-fluorophenyl)acrylate using a multi-step reaction involving 3,5-difluorobenzaldehyde. The resulting compound was evaluated for its biological activity and showed promising results in terms of binding affinity and cytotoxicity against cancer cell lines .
  • Fluorinated Derivatives : Research into fluorinated β-amino acids revealed that modifications on the acrylate structure can lead to enhanced biological properties. These derivatives exhibited significant activity in inhibiting tumor growth through mechanisms involving apoptosis induction and cell cycle disruption .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

CompoundIC50 (μM)Mechanism of ActionTargeted Cell Line
This compoundTBDEnzyme inhibition; apoptosis inductionMCF-7
Ethyl 3-(4-fluorophenyl)acrylateTBDTubulin polymerization inhibitionVarious cancer lines
Ethyl 3-(2,4-difluorophenyl)acrylateTBDCytotoxic effects; cell cycle arrestHeLa

Properties

IUPAC Name

ethyl (E)-3-(3,5-difluorophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O2/c1-2-15-11(14)4-3-8-5-9(12)7-10(13)6-8/h3-7H,2H2,1H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMSRIRQMDGZPNZ-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90457246
Record name Ethyl 3-(3,5-difluorophenyl)acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90457246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163978-50-5
Record name Ethyl 3-(3,5-difluorophenyl)acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90457246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(3,5-difluorophenyl)acrylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(3,5-difluorophenyl)acrylate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-(3,5-difluorophenyl)acrylate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-(3,5-difluorophenyl)acrylate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-(3,5-difluorophenyl)acrylate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-(3,5-difluorophenyl)acrylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.